molecular formula C15H24N2O B2533784 7-[(Dimethylamino)methyl]-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-ol CAS No. 941266-16-6

7-[(Dimethylamino)methyl]-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-ol

Cat. No.: B2533784
CAS No.: 941266-16-6
M. Wt: 248.37
InChI Key: DBWVOACIXQVUNU-UHFFFAOYSA-N
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Description

7-[(Dimethylamino)methyl]-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-ol is a chemical compound with the molecular formula C15H24N2O and a molecular weight of 248.37 g/mol . This compound is known for its unique structure, which includes a quinoline backbone substituted with dimethylamino and trimethyl groups. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of 7-[(Dimethylamino)methyl]-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-ol typically involves the cyclization of suitable aniline-type precursors. One common method is the Skraup reaction, which uses glycerol and sulfuric acid to form the quinoline ring . Another method is the Doebner-Miller synthesis, which employs an α,β-unsaturated carbonyl compound like crotonaldehyde . Industrial production methods often involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

7-[(Dimethylamino)methyl]-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-ol undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-[(Dimethylamino)methyl]-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-ol involves its interaction with molecular targets in biological systems. The dimethylamino group can interact with various receptors and enzymes, modulating their activity. The compound’s quinoline backbone allows it to intercalate with DNA, affecting gene expression and cellular processes .

Comparison with Similar Compounds

Similar compounds include other dimethylaminoquinolines and methylaminoquinolines. Compared to these, 7-[(Dimethylamino)methyl]-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties . Some similar compounds are:

Properties

IUPAC Name

7-[(dimethylamino)methyl]-2,2,4-trimethyl-3,4-dihydro-1H-quinolin-6-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O/c1-10-8-15(2,3)16-13-6-11(9-17(4)5)14(18)7-12(10)13/h6-7,10,16,18H,8-9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBWVOACIXQVUNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(NC2=C1C=C(C(=C2)CN(C)C)O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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